molecular formula C14H16O B14617476 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene CAS No. 60512-52-9

1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene

Cat. No.: B14617476
CAS No.: 60512-52-9
M. Wt: 200.28 g/mol
InChI Key: GBKYHMTVABMNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene is an organic compound with a complex structure that includes an ethoxymethyl group, a but-3-en-1-yn-1-yl group, and a methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxymethyl Group: This can be achieved by reacting an appropriate alcohol with ethyl bromide in the presence of a base such as sodium hydride.

    Introduction of the But-3-en-1-yn-1-yl Group: This step involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to attach the but-3-en-1-yn-1-yl group to the benzene ring.

    Final Assembly: The final step involves the attachment of the ethoxymethyl group to the but-3-en-1-yn-1-yl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives

Scientific Research Applications

1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethoxymethyl and but-3-en-1-yn-1-yl groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    But-3-yn-1-ylbenzene: Similar structure but lacks the ethoxymethyl group.

    4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of the ethoxymethyl group.

    3-[(1E)-1-Buten-3-yn-1-yl]pyridine: Contains a pyridine ring instead of the benzene ring.

Uniqueness

1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene is unique due to the presence of both the ethoxymethyl and but-3-en-1-yn-1-yl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

60512-52-9

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-[3-(ethoxymethyl)but-3-en-1-ynyl]-4-methylbenzene

InChI

InChI=1S/C14H16O/c1-4-15-11-13(3)7-10-14-8-5-12(2)6-9-14/h5-6,8-9H,3-4,11H2,1-2H3

InChI Key

GBKYHMTVABMNCL-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=C)C#CC1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.